

Cyclohexanemethanol chemical structure and bonding angles

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Compound of Interest

Compound Name: Cyclohexanemethanol

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An In-depth Technical Guide on the Chemical Structure and Bonding of
Cyclohexanemethanol

Introduction

Cyclohexanemethanol ($C_6H_{11}CH_2OH$) is a cyclic primary alcohol consisting of a cyclohexane ring bonded to a hydroxymethyl group.^{[1][2]} It serves as a crucial intermediate and solvent in the synthesis of various pharmaceutical compounds and other organic molecules.^[1] Its molecular structure, particularly the conformation of the cyclohexane ring and the orientation of the substituent, dictates its physical and chemical properties. This guide provides a detailed analysis of its chemical structure, bonding parameters, and the methodologies used for their determination, tailored for researchers and professionals in chemical and pharmaceutical development.

Molecular Structure and Conformational Analysis

The structure of **cyclohexanemethanol** is defined by its two primary components: the cyclohexane ring and the hydroxymethyl ($-CH_2OH$) substituent.

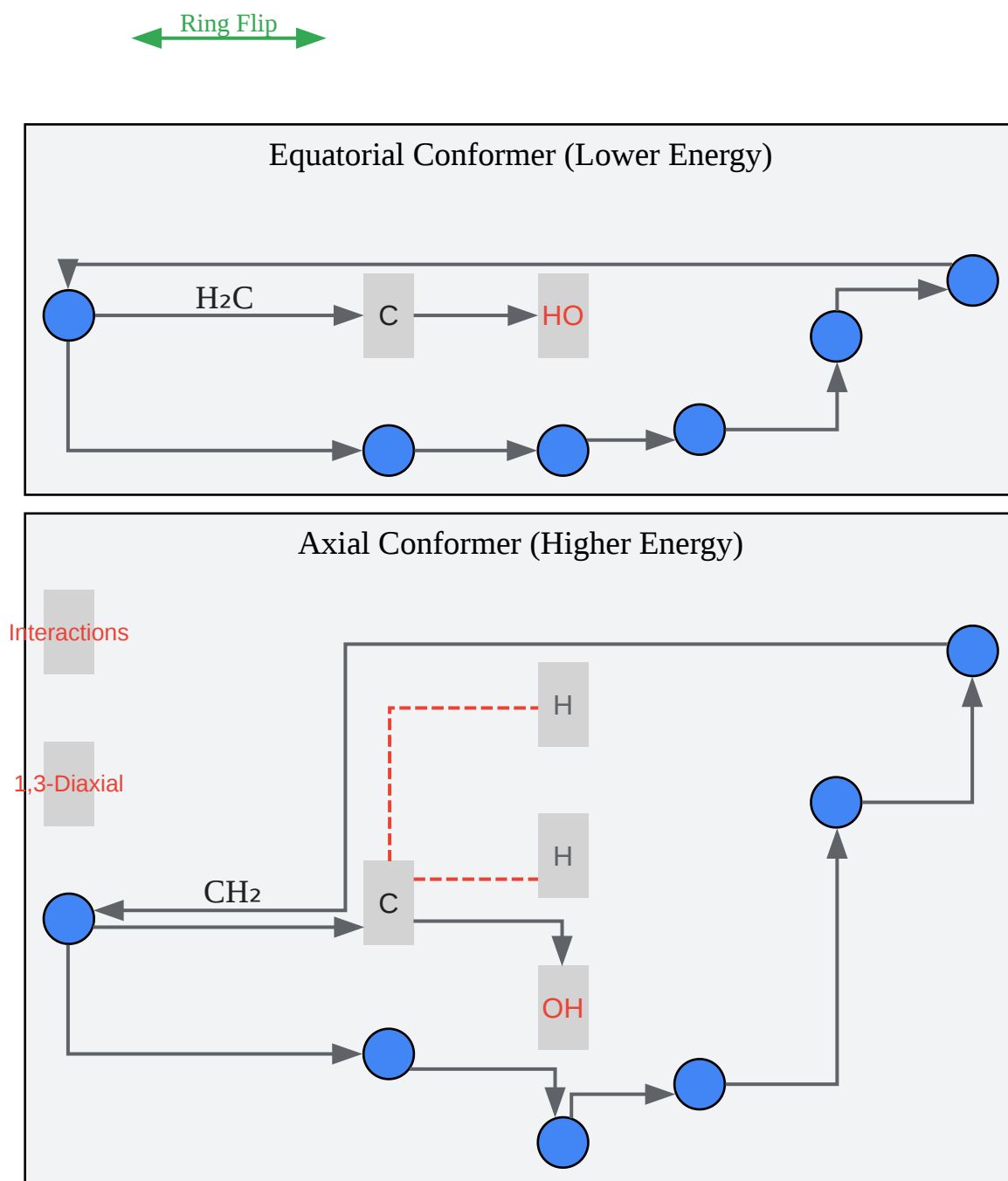
Cyclohexane Ring Conformation

To minimize angle and torsional strain, the cyclohexane ring predominantly adopts a non-planar "chair" conformation.^{[3][4]} This is the most stable energetic state for the ring, where all carbon-carbon bonds are staggered, and the C-C-C bond angles are approximately 109.5° ,

closely matching the ideal tetrahedral angle.^{[4][5][6]} The ring can undergo a "ring flip," interconverting between two equivalent chair conformations. In this process, all axial bonds become equatorial, and all equatorial bonds become axial.^{[4][5]}

Substituent Orientation

The hydroxymethyl group can occupy either an axial or an equatorial position on the chair conformer. The conformation where the bulky -CH₂OH group is in the equatorial position is significantly more stable. This preference is due to the avoidance of steric strain, specifically 1,3-diaxial interactions, that occur when the substituent is in the axial position, clashing with the axial hydrogens on carbons 3 and 5.^{[3][7]} Therefore, at equilibrium, the vast majority of **cyclohexanemethanol** molecules will exist in the equatorial conformation.



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Fig 1. Conformational isomers of **cyclohexanemethanol**.

Bonding and Molecular Geometry

The precise bond lengths and angles in **cyclohexanemethanol** are determined by the hybridization of the atoms and the steric and electronic effects of the substituent group. The

carbon atoms of the cyclohexane ring are sp^3 hybridized, leading to a tetrahedral geometry.

Quantitative Bonding Data

While extensive experimental data specifically for **cyclohexanemethanol** is not readily available in public literature, the values can be accurately approximated from data for cyclohexane and related alcohols. More precise values are typically determined using the experimental or computational methods described in Section 4.0.

Table 1: Typical Bond Lengths in **Cyclohexanemethanol**

Bond	Hybridization	Typical Length (Å)	Reference Moiety
C-C (ring)	$sp^3 - sp^3$	1.537	Cyclohexane[8]
C-C (exocyclic)	$sp^3 - sp^3$	1.51 - 1.54	Alkanes
C-H (ring)	$sp^3 - s$	1.103 - 1.105	Cyclohexane[8]
C-O	$sp^3 - sp^3$	1.427	Methanol[9]

| O-H | $sp^3 - s$ | 0.956 | Methanol[9] |

Table 2: Typical Bond Angles in **Cyclohexanemethanol**

Angle	Atoms Involved	Typical Angle (°)	Reference Moiety
C-C-C (ring)	C-C-C	111.5	Cyclohexane[8]
H-C-H (ring)	H(ax)-C-H(eq)	106.4	Cyclohexane[8]
C-C-H (ring)	C-C-H(eq)	110.3	Cyclohexane[8]
C-C-H (ring)	C-C-H(ax)	109.1	Cyclohexane[8]
C-C-O	C(ring)-C-O	~109.5	Tetrahedral C

| C-O-H | C-O-H | 108.9 | Methanol[9] |

Methodologies for Structural Determination

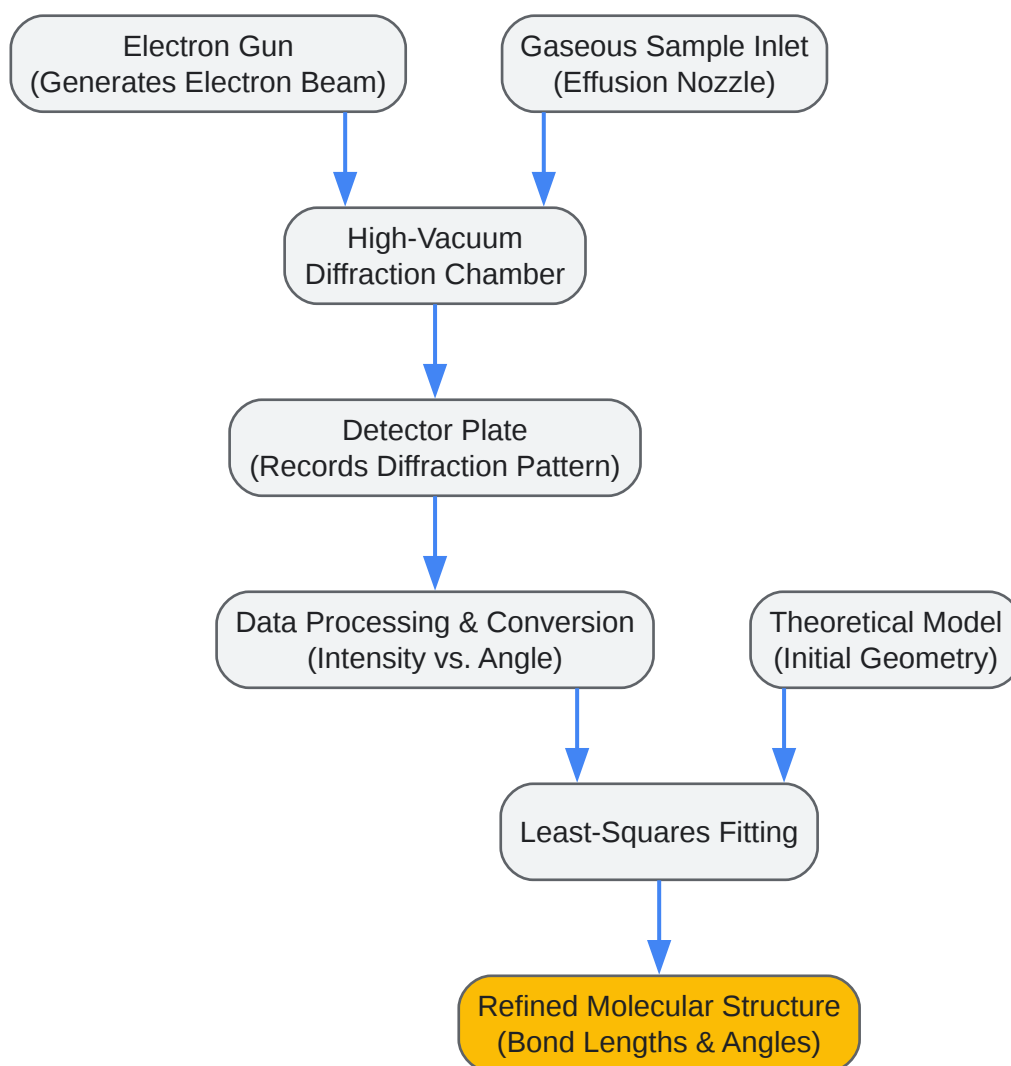
The determination of precise molecular geometries relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular forces.^[10]

- Methodology:
 - Sample Introduction: A gaseous sample of **cyclohexanemethanol** is effused through a fine nozzle into a high-vacuum chamber.
 - Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream. The electrons are scattered by the electrostatic potential of the atoms in the molecules.
 - Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector, which consists of concentric rings of varying intensity.
 - Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is converted into a molecular scattering function, which contains information about all internuclear distances in the molecule.
 - Structure Refinement: A theoretical model of the molecule's geometry is used to calculate a theoretical scattering curve. The parameters of this model (bond lengths, angles) are refined by least-squares fitting to match the experimental curve, yielding the final structure.



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Fig 2. Experimental workflow for Gas-Phase Electron Diffraction.

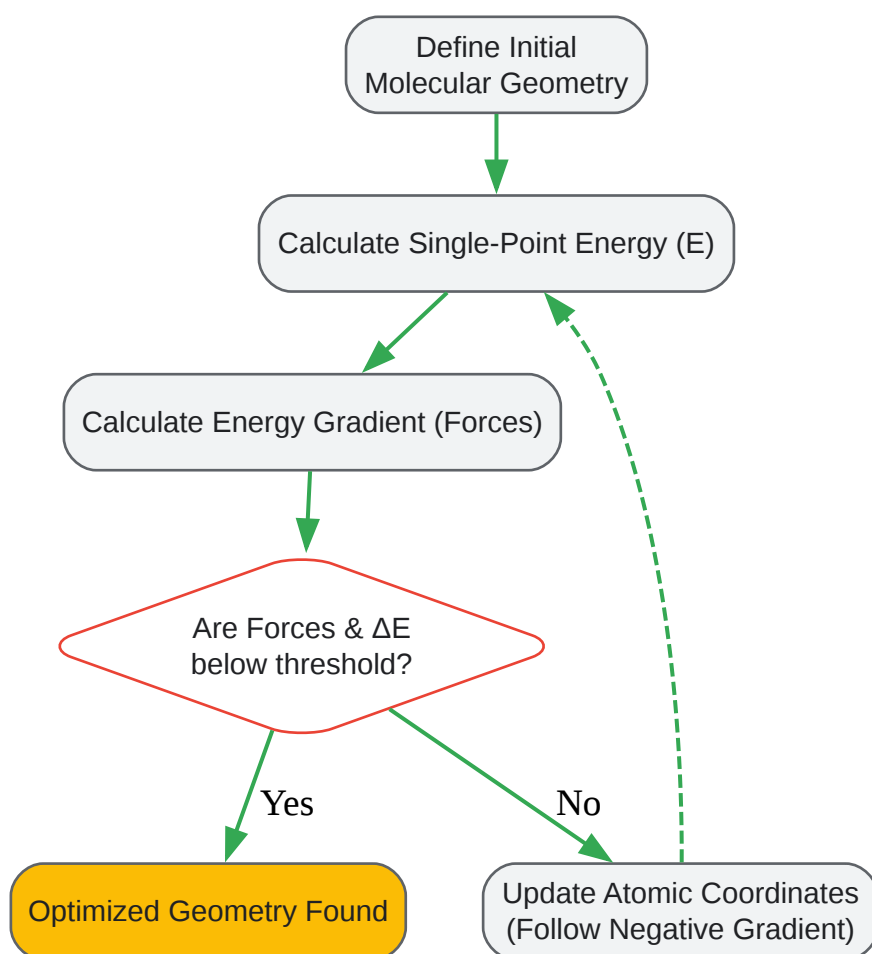
Computational Protocols

Ab Initio Geometry Optimization

Computational chemistry provides a theoretical means to predict the lowest energy (most stable) geometry of a molecule.^{[11][12][13]}

- Methodology:
 - Initial Structure: An approximate 3D structure of **cyclohexanemethanol** is created as a starting point.

- Method Selection: A theoretical method (e.g., Density Functional Theory - DFT, or Møller-Plesset perturbation theory - MP2) and a basis set (e.g., 6-311+G(2d,p)) are chosen. These define the mathematical approximation used to solve the Schrödinger equation.^[14]
- Energy Calculation: The potential energy of the initial geometry is calculated.
- Gradient Calculation: The forces on each atom (the negative gradient of the energy with respect to atomic positions) are computed.
- Coordinate Adjustment: An optimization algorithm (e.g., BFGS) uses the calculated forces to adjust the atomic coordinates in a direction that lowers the overall energy.^[15]
- Iteration: Steps 3-5 are repeated iteratively. The process continues until the forces on the atoms are negligible and the energy change between steps is below a defined convergence threshold. The resulting geometry represents a local or global minimum on the potential energy surface.



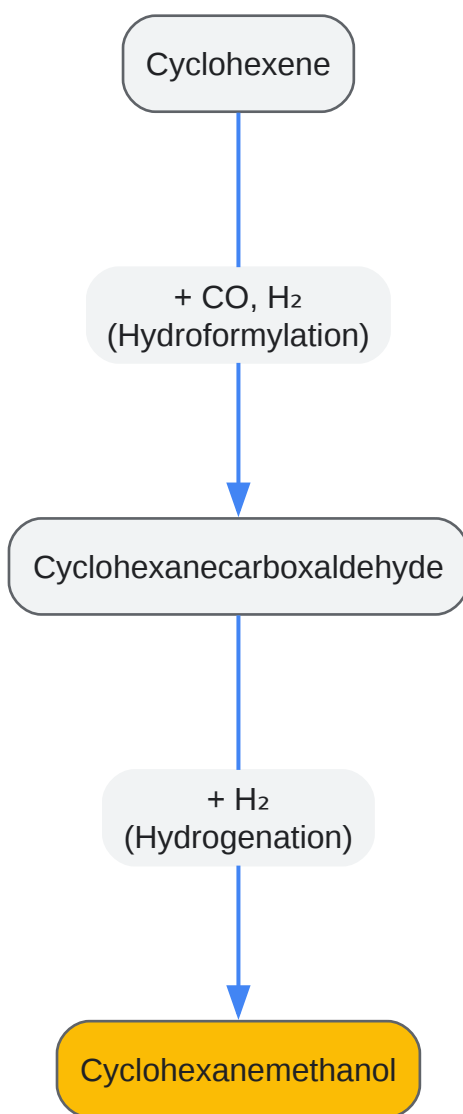
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Fig 3. Workflow for computational geometry optimization.

Synthetic Pathway

Cyclohexanemethanol is commercially produced from cyclohexene. The process involves two main steps, providing a logical workflow relevant to its application as a synthetic intermediate.

- Hydroformylation: Cyclohexene reacts with carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst (often cobalt or rhodium-based) to form cyclohexanecarboxaldehyde.
- Hydrogenation: The resulting aldehyde is then reduced to the primary alcohol, **cyclohexanemethanol**, using hydrogen gas and a hydrogenation catalyst (e.g., nickel or palladium).



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